molecular formula C19H18N6O2 B14214845 N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine CAS No. 791584-51-5

N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine

Cat. No.: B14214845
CAS No.: 791584-51-5
M. Wt: 362.4 g/mol
InChI Key: LMJOYWNCVBCMDV-UHFFFAOYSA-N
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Description

N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves the reaction of 4-methoxyaniline with a purine derivative under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst, such as palladium, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N2,N6-Bis(4-chlorophenyl)-9H-purine-2,6-diamine
  • N2,N6-Bis(4-nitrophenyl)-9H-purine-2,6-diamine
  • N2,N6-Bis(4-hydroxyphenyl)-9H-purine-2,6-diamine

Uniqueness

N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

791584-51-5

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25)

InChI Key

LMJOYWNCVBCMDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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